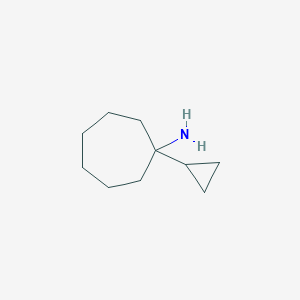![molecular formula C23H18N2O3S B2995035 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 346649-61-4](/img/structure/B2995035.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3- (3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The structures of the synthesized compounds are usually confirmed using elemental analysis and collective use of IR, 1H NMR, 13C NMR, and mass spectral data .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed using elemental analysis and collective use of IR, 1H NMR, 13C NMR, and mass spectral data . Quantitative structure–activity relationship (QSAR) models can also be used to correlate molecular chemical structure to biological activity .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the conversion of Pt into PtH2 is considered the first step in some reactions, which further catalyzes the dehydrogenation of benzyl alcohol into benzaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide, is 282.4 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
The synthesis of benzothiazole derivatives, including compounds structurally related to N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, has been a focus of research due to their potential therapeutic applications. These compounds are synthesized through various chemical reactions, aiming to explore their diuretic, anticancer, antimicrobial, and antioxidant properties. For instance, a study on the synthesis of biphenyl benzothiazole-2-carboxamide derivatives revealed a promising candidate with significant diuretic activity, showcasing the diversity of applications within the benzothiazole family (M. Yar & Zaheen Hasan Ansari, 2009).
Anticancer Activity
Several benzothiazole derivatives have been evaluated for their anticancer activity against various cancer cell lines. Research indicates that these compounds exhibit moderate to excellent anticancer activity, highlighting their potential as therapeutic agents. A notable study demonstrated the design, synthesis, and evaluation of substituted benzamides for anticancer activity, showing promising results against breast, lung, colon, and ovarian cancer cell lines (B. Ravinaik et al., 2021).
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been explored, with compounds showing potent activity against a range of bacterial and fungal pathogens. This suggests their potential application in developing new antimicrobial agents to combat resistant strains. For example, the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents revealed molecules with significant potency against pathogenic strains, particularly Gram-positive bacteria and Candida strains (D. Bikobo et al., 2017).
Biological Activities and Potential Therapeutic Applications
Benzothiazole derivatives have been studied for various biological activities, including antiallergic, antitumor, and antioxidant effects. These studies aim to understand the mechanisms underlying their activities and to explore their potential therapeutic applications. For instance, research on the target-based design and synthesis of pyrazole amide derivatives showed promising insecticidal activity, indicating the potential for developing new pest control agents (Xi-le Deng et al., 2016).
Propriétés
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-14-2-8-18-21(12-14)29-23(25-18)15-3-6-17(7-4-15)24-22(26)16-5-9-19-20(13-16)28-11-10-27-19/h2-9,12-13H,10-11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCIRHJORKEEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2994960.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2994963.png)
![N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2994964.png)
![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2994965.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2994971.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2994975.png)